molecular formula C15H15NO4 B8581524 3-Methyl-1-phthalimidohexane-2,5-dione CAS No. 64064-06-8

3-Methyl-1-phthalimidohexane-2,5-dione

Cat. No.: B8581524
CAS No.: 64064-06-8
M. Wt: 273.28 g/mol
InChI Key: YVDLYQABDNRGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phthalimidohexane-2,5-dione is a synthetic organic compound characterized by a linear hexane backbone with a phthalimide group at position 1, a methyl substituent at position 3, and diketone moieties at positions 2 and 5. Phthalimide derivatives are widely used as intermediates in high-performance polymers, while diketones are associated with diverse biological activities, including enzyme inhibition and antiviral properties .

Properties

CAS No.

64064-06-8

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-(3-methyl-2,5-dioxohexyl)isoindole-1,3-dione

InChI

InChI=1S/C15H15NO4/c1-9(7-10(2)17)13(18)8-16-14(19)11-5-3-4-6-12(11)15(16)20/h3-6,9H,7-8H2,1-2H3

InChI Key

YVDLYQABDNRGNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Phthalimide Derivatives

Example Compound : 3-Chloro-N-phenyl-phthalimide (Fig. 1, )

  • Structural Differences :
    • Substituents: Chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide vs. methyl and hexane-dione chain in 3-Methyl-1-phthalimidohexane-2,5-dione.
    • Backbone: Aromatic isoindoline-1,3-dione core vs. aliphatic hexane-dione.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimides, emphasizing its role in materials science . The target compound’s aliphatic dione chain may confer solubility or flexibility advantages in polymer matrices.

Diketopiperazine Derivatives

Example Compounds : (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6, )

  • Structural Differences :
    • Cyclic vs. Linear Diones: Diketopiperazines are cyclic dipeptides, whereas 3-Methyl-1-phthalimidohexane-2,5-dione is a linear dione.
    • Bioactive Groups: Diketopiperazines often include benzylidene or imidazole substituents linked to antiviral activity .
  • Bioactivity: Diketopiperazines exhibit antiviral activity (e.g., IC50 = 28.9 μM against H1N1 for Compound 6) . The linear dione structure of the target compound may lack the conformational rigidity required for similar potency but could offer novel interaction sites.

β-Diketone Pharmacophores

Example Compounds : Curcumin analogs ()

  • Structural Differences: Curcuminoids feature conjugated β-diketones with phenolic groups, while the target compound has non-conjugated diones and a phthalimide group.
  • Pharmacological Relevance :
    • β-Diketones in curcumin analogs are critical for DNMT1 inhibition, but their rapid metabolism limits utility .
    • The phthalimide group in 3-Methyl-1-phthalimidohexane-2,5-dione may enhance metabolic stability compared to natural β-diketones .

Agricultural Dione Derivatives

Example Compounds : Procymidone, Vinclozolin ()

  • Structural Differences :
    • Pesticidal diones (e.g., procymidone) contain halogenated aromatic rings and bicyclic frameworks, unlike the aliphatic hexane backbone of the target compound.
  • Function :
    • These compounds act as fungicides by disrupting cellular processes in pathogens .
    • The target compound’s lack of halogenation and aromaticity may shift its application toward pharmaceuticals rather than agriculture.

Comparative Data Table

Feature 3-Methyl-1-phthalimidohexane-2,5-dione 3-Chloro-N-phenyl-phthalimide Diketopiperazines Curcumin Analogs Procymidone
Core Structure Linear hexane-dione + phthalimide Aromatic isoindoline-dione Cyclic piperazine-dione Conjugated β-diketone Bicyclic oxazolidinedione
Key Substituents Methyl, phthalimide Chloro, phenyl Benzylidene, isobutyl Phenolic, methoxy Dichlorophenyl
Primary Application Potential polymer/drug hybrid Polyimide synthesis Antiviral agents Epigenetic inhibitors Fungicide
Bioactivity (IC50/EC50) Not reported N/A 28.9 μM (H1N1) 6.8 μM (DNMT1) Fungicidal EC50: <1 ppm

Research Implications and Gaps

  • The phthalimide group in 3-Methyl-1-phthalimidohexane-2,5-dione may synergize with its dione moieties to enable dual functionality (e.g., polymer compatibility and bioactivity).
  • Further studies are needed to explore its metabolic stability, toxicity, and specific biological targets, building on precedents from diketopiperazines and β-diketones .

Notes on Evidence Limitations

  • None of the provided sources directly address 3-Methyl-1-phthalimidohexane-2,5-dione. Comparisons are inferred from structural analogs, emphasizing the need for targeted experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.